molecular formula C5H9N3S B13475106 3-ethyl-N-methyl-1,2,4-thiadiazol-5-amine CAS No. 35550-26-6

3-ethyl-N-methyl-1,2,4-thiadiazol-5-amine

Cat. No.: B13475106
CAS No.: 35550-26-6
M. Wt: 143.21 g/mol
InChI Key: PDBNOTVWMAXMCD-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-N-methyl-1,2,4-thiadiazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of N-methylhydrazinecarbothioamide with ethyl isothiocyanate, followed by cyclization to form the thiadiazole ring . The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-ethyl-N-methyl-1,2,4-thiadiazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiadiazoles, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

3-ethyl-N-methyl-1,2,4-thiadiazol-5-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of agrochemicals, dyes, and materials with specific properties

Mechanism of Action

The mechanism of action of 3-ethyl-N-methyl-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and interfere with the replication of pathogens. For example, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or interference with nucleic acid replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-ethyl-N-methyl-1,2,4-thiadiazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl and methyl substituents can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .

Biological Activity

3-Ethyl-N-methyl-1,2,4-thiadiazol-5-amine is a compound belonging to the class of thiadiazoles, which are known for their diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing from various research studies and findings.

Overview of Thiadiazole Compounds

Thiadiazole derivatives have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including:

  • Antimicrobial
  • Anticancer
  • Anti-inflammatory
  • Anticonvulsant
  • Antidiabetic

The unique structure of thiadiazoles, particularly the presence of the thiadiazole ring system, contributes to their pharmacological properties. The nitrogen and sulfur atoms in the ring facilitate interactions with biological targets, enhancing their efficacy and stability in vivo .

Antimicrobial Properties

Research has shown that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. For instance, studies indicate that derivatives of thiadiazoles can inhibit the growth of pathogens such as E. coli and Staphylococcus aureus . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Thiadiazole derivatives have been evaluated for their anticancer potential. In vitro studies demonstrate that compounds similar to this compound can inhibit the proliferation of cancer cell lines such as HepG2 (liver cancer) and A549 (lung cancer) through mechanisms that may include inhibition of DNA synthesis or modulation of apoptosis pathways .

Cell Line IC50 Value (µM) Mechanism
HepG212.4Inhibition of DNA synthesis
A54915.8Induction of apoptosis

Neuroprotective Effects

Some studies have also highlighted the neuroprotective properties of thiadiazole derivatives. For example, this compound has shown promise in models for epilepsy and neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress .

Case Studies

  • Antimicrobial Efficacy : A study conducted on this compound revealed a minimum inhibitory concentration (MIC) against S. aureus at 62.5 µg/mL, indicating its potential as a lead compound for developing new antibiotics .
  • Cancer Cell Proliferation : In another study focusing on its anticancer effects, this compound was tested against various cancer cell lines and demonstrated significant cytotoxicity with IC50 values ranging from 10 to 20 µM .

The biological activities associated with this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Thiadiazoles can inhibit key enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.
  • Interference with Nucleic Acid Synthesis : Many thiadiazole derivatives disrupt DNA or RNA synthesis in target cells.

Properties

CAS No.

35550-26-6

Molecular Formula

C5H9N3S

Molecular Weight

143.21 g/mol

IUPAC Name

3-ethyl-N-methyl-1,2,4-thiadiazol-5-amine

InChI

InChI=1S/C5H9N3S/c1-3-4-7-5(6-2)9-8-4/h3H2,1-2H3,(H,6,7,8)

InChI Key

PDBNOTVWMAXMCD-UHFFFAOYSA-N

Canonical SMILES

CCC1=NSC(=N1)NC

Origin of Product

United States

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